molecular formula C9H7ClF3NO2S B12572072 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride CAS No. 642461-05-0

2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride

Cat. No.: B12572072
CAS No.: 642461-05-0
M. Wt: 285.67 g/mol
InChI Key: NBPIBWTWOOLOBP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride is an organic compound known for its unique chemical properties

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

    Medicine: It is explored for potential pharmaceutical applications due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl and sulfonyl groups enhance its reactivity, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride is unique due to the presence of both trifluoromethyl and sulfonyl groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific reactivity and applications.

Properties

CAS No.

642461-05-0

Molecular Formula

C9H7ClF3NO2S

Molecular Weight

285.67 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methylphenyl)sulfonylethanimidoyl chloride

InChI

InChI=1S/C9H7ClF3NO2S/c1-6-2-4-7(5-3-6)17(15,16)14-8(10)9(11,12)13/h2-5H,1H3

InChI Key

NBPIBWTWOOLOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl

Origin of Product

United States

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